![molecular formula C31H45ClN2O5S B194553 Dronedarone hydrochloride CAS No. 141625-93-6](/img/structure/B194553.png)
Dronedarone hydrochloride
Overview
Description
Dronedarone hydrochloride is an antiarrhythmic agent used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past . It is a Class III antiarrhythmic drug and a multi-channel blocker for atrial fibrillation. It blocks potassium, sodium, and calcium channels and also exhibits antiadrenergic properties .
Synthesis Analysis
A novel and efficient synthesis of dronedarone hydrochloride has been reported, starting from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions .Molecular Structure Analysis
The molecular formula of Dronedarone hydrochloride is C31H44N2O5S . The molecular weight is 556.22 g/mol .Chemical Reactions Analysis
Dronedarone hydrochloride nanocrystals were prepared by antisolvent recrystallization combined with subsequent homogenization . The effects of the solvent to antisolvent volume ratio, drug concentration, stirring speed, recrystallization temperature, homogenization condition (pressure, circle numbers), type of surfactants and drying method on particle morphology and particle size were investigated .Physical And Chemical Properties Analysis
Dronedarone hydrochloride is considered a low solubility compound with limited absorption . A simple, precise, and accurate HPLC method has been developed and validated for the quantitative analysis of Dronedarone Hydrochloride in tablet form .Scientific Research Applications
Antiarrhythmic Drug
Dronedarone Hydrochloride is an antiarrhythmic drug . It has been developed by Sanofi-Aventis to overcome the use limiting iodine-associated adverse effects of the commonly used antiarrhythmic drug amiodarone . Dronedarone is a multi-channel blocker, inhibiting the potassium currents .
Treatment of Cardiovascular Conditions
Dronedarone Hydrochloride has been shown to be effective in the treatment of cardiovascular hospitalization in patients with paroxysmal or persistent atrial fibrillation (AF) or atrial flutter (AFL) .
Synthesis Research
There has been extensive research into the synthesis of Dronedarone Hydrochloride . A novel and efficient synthesis of dronedarone hydrochloride starting from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions has been described .
Transdermal Delivery
Research has been conducted into the use of Dronedarone Hydrochloride in transdermal delivery systems . A study developed a bilosomal gel formulation to enhance transdermal permeability of Dronedarone Hydrochloride, which suffers from poor oral absorption and limited bioavailability .
Solid Lipid Nanoparticles
Dronedarone Hydrochloride has been used in the development of solid lipid nanoparticles . These have been shown to enhance the bioavailability of Dronedarone Hydrochloride by 2.68 folds compared to a Dronedarone Hydrochloride suspension .
Stability Indicating Method
A stability indicating HPLC method for Dronedarone Hydrochloride has been established . This allows for the analysis of Dronedarone Hydrochloride in pharmaceutical formulations .
Mechanism of Action
Mode of Action
Dronedarone hydrochloride interacts with its targets by inhibiting the sodium and potassium channels, which results in the prolongation of the action potential and refractory period in myocardial tissue . It also decreases AV conduction and sinus node function through the inhibition of calcium channels and β1-receptor blocking activity . This multichannel blocking action helps control rhythm and rate in atrial fibrillation .
Biochemical Pathways
Dronedarone hydrochloride affects multiple biochemical pathways. It prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects . It also decreases AV conduction and sinus node function . Furthermore, it vasodilates coronary arteries through activation of the nitric oxide pathway .
Pharmacokinetics
Dronedarone hydrochloride is well absorbed after oral administration with a bioavailability of about 15% . Its absorption increases 2- to 3-fold when taken with food . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The half-life of dronedarone is 13 to 19 hours . About 84% of the administered dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .
Result of Action
The molecular and cellular effects of dronedarone hydrochloride’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It reduces the risk of hospitalization in these patients . It is also associated with rare cases of severe liver damage, including liver failure .
Action Environment
The action, efficacy, and stability of dronedarone hydrochloride can be influenced by environmental factors. For instance, its absorption increases when taken with food . Also, comedication with digoxin may increase the mortality rates in patients with permanent atrial fibrillation, considering the dronedarone–digoxin pharmacokinetic interaction .
Safety and Hazards
properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dronedarone hydrochloride | |
CAS RN |
141625-93-6 | |
Record name | Dronedarone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dronedarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DRONEDARONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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